molecular formula C10H19BrO B13629410 1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane

1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane

Cat. No.: B13629410
M. Wt: 235.16 g/mol
InChI Key: ONLJGWKGSPIBLY-UHFFFAOYSA-N
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Description

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is an organic compound that belongs to the class of cyclopentanes It features a bromomethyl group and a propan-2-yloxy group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using propan-2-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: It could be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane would depend on its specific interactions with molecular targets. Generally, such compounds can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(bromomethyl)-1-[(methoxy)methyl]cyclopentane: Similar structure but with a methoxy group instead of propan-2-yloxy.

    1-(bromomethyl)-1-[(ethoxy)methyl]cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.

Uniqueness

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is unique due to the specific combination of functional groups attached to the cyclopentane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopentane

InChI

InChI=1S/C10H19BrO/c1-9(2)12-8-10(7-11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI Key

ONLJGWKGSPIBLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCC1)CBr

Origin of Product

United States

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